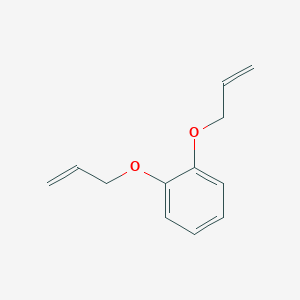

1,2-Diallyloxybenzene

Description

Historical Context of 1,2-Diallyloxybenzene Chemical Research

The investigation of this compound is intrinsically linked to the development of fundamental organic reactions, most notably the Claisen rearrangement. Discovered in 1912 by Rainer Ludwig Claisen, this reaction is a powerful tool for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement where an allyl vinyl ether, upon heating, converts to a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org

A significant variation is the aromatic Claisen rearrangement, which is directly relevant to this compound (also known as catechol diallyl ether). organic-chemistry.orgchemspider.com In this process, an allyl phenyl ether rearranges, and the initial non-aromatic intermediate subsequently tautomerizes to restore the aromatic ring, yielding an allyl-substituted phenol (B47542). masterorganicchemistry.comorganic-chemistry.org The study of substrates like this compound has been crucial for understanding the mechanism and stereochemistry of this rearrangement. The reaction typically proceeds through a highly ordered, chair-like cyclic transition state, which dictates the stereochemistry of the product. organic-chemistry.org Early research established that this intramolecular process allows for the predictable and often stereoselective formation of new C-C bonds, making it a cornerstone reaction in synthetic organic chemistry. wikipedia.org

Significance of this compound in Modern Organic Synthesis and Materials Science

The importance of this compound in contemporary research stems from the reactivity of its two allyloxy groups, which makes it a versatile building block in both organic synthesis and materials science. ontosight.aiwikipedia.orgchemicalbook.com

In organic synthesis , the primary significance of this compound lies in its use as a substrate for the Claisen rearrangement. This reaction provides a reliable method for synthesizing ortho-allyl phenols. The thermal rearrangement of this compound leads to the formation of 2-allyl-6-(allyloxy)phenol and subsequently to 2,6-diallyl-1-hydroxybenzene. These resulting phenol derivatives are valuable intermediates for constructing more complex molecules. The ability to introduce allyl groups ortho to a hydroxyl group is a key step in the synthesis of various natural products and other functionalized aromatic compounds. The reaction facilitates the extension of a molecule's carbon framework under thermal conditions. organic-chemistry.org

In materials science , the two terminal double bonds of the allyl groups in this compound make it a useful monomer and crosslinking agent for polymer synthesis. These allyl functionalities can undergo polymerization reactions to create new materials with specific properties. For instance, related diallyloxy compounds are used to create covalent organic frameworks (COFs), which are porous crystalline polymers with applications in areas like solid-state electrolytes for batteries and chemical sensing. ossila.com Similarly, this compound has been identified for use as a crosslinker in the formation of molecularly imprinted polymers (MIPs). googleapis.com The defined geometry and reactive sites of the molecule allow it to be incorporated into polymer networks, imparting specific structural and functional characteristics to the final material.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 1,2-bis(prop-2-en-1-yloxy)benzene |

| Synonyms | Catechol diallyl ether, 1,2-Bis(allyloxy)benzene |

| Molecular Formula | C₁₂H₁₄O₂ chemspider.comnih.gov |

| Molar Mass | 190.24 g/mol nih.gov |

| CAS Number | 4218-87-5 chemspider.com |

| Appearance | Colorless liquid |

| ChemSpider ID | 70286 chemspider.com |

| PubChem CID | 77894 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(prop-2-enoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h3-8H,1-2,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWLFCGQNCRLIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063361 | |

| Record name | 1,2-Diallyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4218-87-5 | |

| Record name | Catechol diallyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4218-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diallyloxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004218875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diallyloxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-bis(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diallyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis(allyloxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIALLYLOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGY9XYH83V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies of 1,2 Diallyloxybenzene

Classical Etherification Approaches

The foundational methods for synthesizing 1,2-diallyloxybenzene are rooted in classical etherification, primarily leveraging the reactivity of phenolic hydroxyl groups. These approaches are well-established and rely on fundamental organic reactions.

Synthesis via Alkylation of Catechol with Allyl Halides

The most direct and common method for preparing this compound is the Williamson ether synthesis. This reaction involves the alkylation of catechol (1,2-dihydroxybenzene) with an allyl halide, such as allyl bromide or allyl chloride.

The process is typically carried out in the presence of a base, which deprotonates the two phenolic hydroxyl groups of catechol to form a more nucleophilic phenoxide intermediate. The subsequent nucleophilic attack by both phenoxide ions on the allyl halide molecules proceeds via an SN2 mechanism, displacing the halide and forming the two ether linkages.

Key reaction parameters can be adjusted to optimize the yield of the desired dialkylated product over the monoalkylated intermediate, 2-allyloxyphenol. These parameters include the choice of base, solvent, and reaction time. google.com Stronger bases and a molar excess of the allyl halide favor the formation of the disubstituted product.

Table 1: Typical Reagents for Alkylation of Catechol

| Component | Example | Role |

|---|---|---|

| Dihydroxybenzene | Catechol (1,2-dihydroxybenzene) | Starting aromatic alcohol |

| Alkylating Agent | Allyl Bromide | Source of the allyl group |

| Base | Potassium Carbonate, Sodium Hydride | Deprotonates the hydroxyl groups |

This classical method is robust and widely used for synthesizing various dialkoxybenzenes due to its reliability and the ready availability of the starting materials. researchgate.netkfupm.edu.sa

Exploration of Alternative Dihydroxybenzene Precursors

While direct alkylation of catechol is the most straightforward route, the synthesis of this compound from other dihydroxybenzene isomers like resorcinol (B1680541) (1,3-dihydroxybenzene) or hydroquinone (B1673460) (1,4-dihydroxybenzene) is not a direct substitution. The alkylation of these precursors leads to their respective isomers, 1,3-diallyloxybenzene and 1,4-diallyloxybenzene. ncl.edu.twsciencemadness.org

However, multi-step synthetic pathways have been explored that use alternative precursors to arrive at a catechol derivative, which can then be allylated. For instance, methods exist to convert hydroquinone into 1,2,4-trihydroxybenzene. google.com This product, being a catechol derivative, could then undergo diallylation at the 1- and 2-positions. Such a process involves several distinct chemical transformations:

Oxidation: Hydroquinone is first oxidized to p-benzoquinone. google.com

Conversion: The resulting p-benzoquinone undergoes a reaction like the Thiele-Winter acetoxylation to form 1,2,4-triacetoxybenzene. google.com

Deacetylation/Hydrolysis: The triacetate is deacetylated to yield 1,2,4-trihydroxybenzene. google.com

Selective Alkylation: The resulting triol would then need to be selectively allylated at the desired hydroxyl groups.

Furthermore, benzene-free synthesis routes starting from renewable resources like glucose have been developed to produce key aromatic intermediates. nih.govnih.gov For example, glucose can be biocatalytically converted to pyrogallol (B1678534) (1,2,3-trihydroxybenzene), a close relative of catechol. nih.gov This intermediate could then, in principle, be selectively allylated to produce the target compound. These alternative routes are significantly more complex than the direct alkylation of catechol but represent important strategies for avoiding benzene-based feedstocks.

Advanced and Sustainable Synthetic Strategies

In response to the growing need for environmentally conscious chemical manufacturing, advanced synthetic strategies have been developed. These methods, grounded in the principles of green chemistry, aim to improve efficiency, reduce waste, and minimize the use of hazardous materials.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on modifying the classical Williamson ether synthesis to be more sustainable. frontiersin.orgmatanginicollege.ac.in This involves innovative approaches to catalysis, reaction conditions, and energy input.

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing waste and potential exposure to hazardous substances. For the synthesis of ethers, performing the reaction under solvent-free conditions is a viable green alternative. researchgate.net

In this approach, the reactants (catechol, allyl halide, and a solid base like potassium carbonate) are mixed and heated directly. The absence of a solvent can lead to higher reaction concentrations and, in some cases, accelerated reaction rates. This technique has been successfully applied to the synthesis of various heterocyclic compounds and other organic molecules, demonstrating its potential applicability to the production of this compound. mdpi.combeilstein-journals.orgoatext.com

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes. rsc.org Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to higher yields and cleaner reactions with fewer byproducts.

This technology is highly compatible with solvent-free conditions. The microwave-assisted synthesis of various organic compounds, including benzimidazoles and thiazepines, has been shown to be highly efficient, often proceeding with excellent yields in very short timeframes. mdpi.combeilstein-journals.org Applying this methodology to the alkylation of catechol would involve placing the mixture of reactants in a microwave reactor. The combination of microwave heating and solvent-free conditions represents a highly efficient and environmentally friendly strategy for the synthesis of this compound. rsc.orgshd-pub.org.rs

Table 2: Comparison of Synthetic Approaches

| Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Classical Alkylation | Catechol, Allyl Bromide, K₂CO₃ in Acetone, Reflux | Well-established, reliable | Long reaction times, use of volatile solvents |

| Solvent-Free | Reactants mixed and heated directly | Reduces solvent waste, simple workup | May require higher temperatures |

| Microwave-Assisted | Reactants irradiated in a microwave reactor | Drastic reduction in reaction time, high yields | Requires specialized equipment |

Ultrasound-Assisted Synthetic Methodologies

Ultrasound-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. orientjchem.org This method utilizes high-frequency sound waves to induce acoustic cavitation in the reaction medium, which enhances mass transfer and mixing, leading to higher yields and significantly reduced reaction times. orientjchem.orgnumberanalytics.com The application of ultrasound can be particularly effective for heterogeneous reactions, such as the Williamson ether synthesis, often obviating the need for phase-transfer catalysts. rsc.org

In the context of this compound synthesis, an ultrasound-assisted approach involves the reaction of catechol and allyl bromide in the presence of a base. The ultrasonic irradiation facilitates the reaction, often at room temperature, providing a rapid and efficient alternative to conventional heating. nih.gov This green synthesis approach is noted for its mild reaction conditions and often leads to an easier work-up. nih.gov

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Allyl Ethers This table presents representative data for analogous etherification reactions to illustrate the benefits of ultrasound assistance.

| Method | Reactants | Catalyst/Base | Solvent | Conditions | Reaction Time | Yield | Reference |

| Conventional | Catechol, Allyl bromide | K₂CO₃ | MeCN | Room Temp | 12 h | High | researchgate.net |

| Ultrasound | Substituted Aldehyde, Malononitrile, Urea | Morpholine | Water | Room Temp, 33 kHz | Shortened | Elevated | orientjchem.org |

| Ultrasound | Isatins, 1,3-Indandione | p-TSA | Ethanol | Ultrasound | Shortened | Good | nih.gov |

| Ultrasound | 2-(4-isobutylphenyl)propanoic acid, Electrophiles | NaH | DCM | 45–55 °C, Ultrasound | 30-90 min | 75-89% | mdpi.com |

Catalytic Approaches in Green Synthesis

Green chemistry principles encourage the development of catalytic processes that reduce waste and avoid hazardous substances. fzgxjckxxb.comrsc.org For the synthesis of this compound, two prominent green catalytic approaches are phase-transfer catalysis and high-temperature catalytic Williamson ether synthesis.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a valuable technique for reactions involving reactants in immiscible phases, such as a water-insoluble organic substrate and a water-soluble nucleophile. ijirset.comwikipedia.org In the synthesis of this compound from catechol and allyl bromide, the catecholate anion is typically in an aqueous phase while the allyl bromide is in an organic phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride) or a phosphonium (B103445) salt, facilitates the transfer of the catecholate anion into the organic phase where the reaction occurs. numberanalytics.comijirset.com This method accelerates the reaction, allows for milder conditions, and can reduce the need for hazardous, anhydrous organic solvents, making it a greener alternative. fzgxjckxxb.comijirset.com

High-Temperature Catalytic Williamson Ether Synthesis (CWES): A more recent innovation is the development of a homogeneous catalytic version of the Williamson ether synthesis that operates at high temperatures (above 300 °C). acs.orgresearchgate.net This process allows for the use of weaker, less toxic alkylating agents like alcohols instead of alkyl halides, which avoids the production of salt byproducts. acs.orgresearchgate.net In a potential application for this compound synthesis, allyl alcohol could be used in place of allyl bromide, with a catalytic amount of an alkali metal salt. This approach offers high selectivity (up to 99%) and aligns well with the principles of green chemistry by improving atom economy and reducing waste. acs.orgresearchgate.net

Table 2: Green Catalytic Approaches for Ether Synthesis This table summarizes different green catalytic systems applicable to Williamson ether synthesis.

| Catalytic System | Catalyst Type | Principle | Advantages | Reference |

| Phase-Transfer Catalysis (PTC) | Quaternary Ammonium or Phosphonium Salts | Facilitates transfer of reactant between aqueous and organic phases. | Faster reactions, milder conditions, reduced need for hazardous solvents. | ijirset.comwikipedia.orgdalalinstitute.com |

| High-Temperature CWES | Alkali Metal Benzoate/Phenolate | Enables use of weak alkylating agents (e.g., alcohols) at high temperatures (>300 °C). | Avoids salt byproducts, uses low-cost, noncarcinogenic reagents. | acs.orgresearchgate.net |

| Heterogeneous Catalysis | Nanomaterials, Supported Catalysts | Provides easily separable and reusable catalysts. | Simplifies product purification, catalyst can be recycled, environmentally benign. | alfa-chemistry.comrsc.org |

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of derivatives of this compound involves creating specific three-dimensional arrangements of atoms, which is crucial for applications in fields like medicinal chemistry. While direct literature on the stereoselective synthesis of this compound derivatives is specific, general principles of stereoselective synthesis can be applied.

One approach involves starting with a chiral precursor. For instance, a stereoselective dihydroxylation of an alkene can produce a chiral diol, which can then be converted into a chiral derivative of this compound. Electrochemical methods have been developed for the stereoselective synthesis of protected syn-1,2-diols from vinylarenes, which could serve as precursors. rsc.org

Another strategy involves a reaction that introduces stereocenters into the molecule in a controlled manner. The Claisen rearrangement of this compound itself is a classic example that leads to derivatives with new stereocenters. Controlling the stereochemical outcome of such rearrangements, potentially through the use of chiral catalysts or auxiliaries, is a key challenge.

Furthermore, reactions on the allyl groups can be performed stereoselectively. For example, the 1,2-trans-dihalogenation of the alkene moieties in the side chains can be achieved with high regio- and stereoselectivity using in-situ generated reagents like ICl or IBr. nih.gov The development of catalysts for stereoselective reactions is a major field of modern organic chemistry, with vicinal diamine derivatives, for example, being synthesized through stereoselective ring-opening of imidazolines. researchgate.net Such strategies could be adapted to functionalize the allyl groups of this compound to create a variety of chiral derivatives.

Reactivity and Mechanistic Investigations of 1,2 Diallyloxybenzene

Pericyclic Rearrangement Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. For 1,2-diallyloxybenzene and its analogues, the wikipedia.orgwikipedia.org-sigmatropic rearrangement, known as the Claisen rearrangement, is the most significant transformation.

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that occurs upon heating an allyl aryl ether. wikipedia.orgorganic-chemistry.org In the case of this compound, also known as catechol diallyl ether, the reaction can be complex due to the presence of two migrating allyl groups. Research on the analogous catechol monoallyl ether shows that upon heating, the allyl group can migrate to either the ortho or para position relative to the remaining ether group. erowid.org

When this compound itself is subjected to Claisen rearrangement conditions, the primary product observed is 3,6-diallylcatechol. erowid.org This indicates a sequential migration of the two allyl groups to the available ortho positions.

The aromatic Claisen rearrangement is a concerted, intramolecular process that proceeds through a highly ordered, cyclic transition state. wikipedia.orgorganic-chemistry.org The reaction is classified as a wikipedia.orgwikipedia.org-sigmatropic shift, meaning that a new sigma bond is formed between the third carbon of the allyl group and the third carbon from the ether oxygen (which is a carbon on the aromatic ring), while the original carbon-oxygen sigma bond is broken.

The generally accepted mechanism involves the following steps:

A concerted wikipedia.orgwikipedia.org-sigmatropic rearrangement occurs, where the allyl group migrates from the oxygen atom to an ortho-position on the benzene (B151609) ring. This step disrupts the aromaticity of the ring, forming a dienone intermediate. organic-chemistry.org

A rapid tautomerization of the dienone intermediate restores the aromaticity of the benzene ring, leading to the formation of an ortho-allyl phenol (B47542). organic-chemistry.org

For this compound, this process would occur sequentially for each allyl group. The first rearrangement would yield 3-allyl-2-allyloxyphenol, which would then undergo a second Claisen rearrangement to form 3,6-diallylcatechol.

While the concerted pathway is widely accepted, some studies on analogous systems suggest the possibility of stepwise mechanisms involving polar or radical intermediates, particularly in the presence of catalysts or under specific solvent conditions. core.ac.uk However, for the thermal rearrangement of simple allyl aryl ethers, the concerted mechanism is predominant.

The Claisen rearrangement is known for its high degree of stereospecificity. The reaction generally proceeds through a chair-like transition state, which is energetically favored over a boat-like transition state. organic-chemistry.org This preference allows for the predictable transfer of stereochemical information from the reactant to the product.

For a chiral, enantiomerically enriched starting material, the Claisen rearrangement can produce products with high optical purity. organic-chemistry.org The geometry of the double bond in the allyl group also influences the stereochemistry of the product. While specific stereochemical studies on this compound are not extensively documented in the reviewed literature, the general principles of the Claisen rearrangement suggest that if chiral allyl groups were employed, a degree of stereochemical control could be exerted on the formation of the resulting stereocenters in the product.

In more complex systems, the diastereoselectivity of the Claisen rearrangement can be influenced by existing stereocenters in the molecule or by the use of chiral catalysts.

The solvent can have a significant effect on the rate of the Claisen rearrangement. Polar solvents tend to accelerate the reaction. wikipedia.org This is attributed to the stabilization of the somewhat polar transition state. While the rearrangement is a concerted process, there is some charge separation in the transition state, which is better solvated by polar molecules.

For example, a study on the rearrangement of cinnamyloxynaphthalenes, an analogue of allyl aryl ethers, showed that the reaction in the polar solvent diethylene glycol was faster than in the non-polar solvent decalin. scirp.org However, highly polar solvents can sometimes favor intermolecular side reactions over the desired intramolecular Claisen rearrangement. scirp.org The choice of solvent can therefore be crucial in optimizing the yield of the desired rearranged product. For the thermal rearrangement of this compound, non-polar, high-boiling solvents are typically employed to achieve the necessary reaction temperatures while minimizing side reactions.

The Claisen rearrangement of allyl aryl ethers typically shows a strong preference for migration to the ortho position. organic-chemistry.org If both ortho positions are blocked, the rearrangement can occur at the para position through a tandem process involving a subsequent Cope rearrangement of the initially formed ortho-dienone intermediate. organic-chemistry.org

In the case of catechol monoallyl ether, an interesting deviation from this general rule is observed. The rearrangement yields both the ortho-migrated product (3-allylcatechol) and the para-migrated product (4-allylcatechol), even though an ortho position is available. erowid.org This suggests that for this particular substrate, both ortho and para migration pathways are accessible.

| Starting Material | Product | Yield (%) |

| Catechol monoallyl ether | 3-Allylcatechol | 55 |

| 4-Allylcatechol | 45 |

Table 1: Product distribution in the Claisen rearrangement of catechol monoallyl ether. erowid.org

For this compound, the exclusive formation of 3,6-diallylcatechol indicates that both allyl groups migrate to the available ortho positions. erowid.org

The electronic nature of substituents on the aromatic ring can influence the regioselectivity of the Claisen rearrangement. Electron-donating groups generally favor migration to the less sterically hindered ortho position, while electron-withdrawing groups can direct the rearrangement to the more hindered ortho position. chemrxiv.orgresearchgate.net The interplay of steric and electronic factors ultimately determines the final product distribution.

In addition to the Claisen rearrangement, the products of this reaction can potentially undergo further sigmatropic rearrangements. The most relevant of these is the Cope rearrangement, another wikipedia.orgwikipedia.org-sigmatropic shift that involves the reorganization of the bonds in a 1,5-diene. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com

For aromatic Claisen rearrangements, if both ortho positions are blocked by substituents, the allyl group initially migrates to the ortho position to form a dienone intermediate. Since this intermediate cannot tautomerize to a phenol, it can undergo a Cope rearrangement, which moves the allyl group to the para position. Subsequent tautomerization then yields the para-substituted phenol. organic-chemistry.org Although the ortho positions of this compound are initially free, this tandem Claisen-Cope mechanism is a key principle in understanding the broader reactivity of substituted allyl aryl ethers.

Claisen Rearrangement of this compound and Analogues

Cyclization Reactions

The presence of two proximate allyl groups in this compound provides a versatile platform for the construction of fused heterocyclic ring systems. These intramolecular reactions are crucial in synthetic organic chemistry for creating complex molecular architectures from relatively simple precursors. Key cyclization strategies include metal-catalyzed ring-closing metathesis and other intramolecular cyclization pathways initiated by electrophiles or radicals.

Ring-closing metathesis (RCM) is a powerful and widely utilized reaction in organic synthesis for the formation of unsaturated rings. wikipedia.org This intramolecular reaction involves the catalytic "swapping" of the terminal carbons of two alkene functionalities within the same molecule to form a new cyclic alkene and a volatile byproduct, typically ethylene (B1197577). wikipedia.org For this compound, RCM provides a direct route to oxygen-containing heterocyclic scaffolds fused to a benzene ring, such as benzodioxepins (seven-membered rings) and, through related metathesis strategies, larger rings like benzodioxocins.

The reaction is catalyzed by transition metal complexes, most notably those containing ruthenium, such as Grubbs' catalysts (first and second generation). organic-chemistry.orgharvard.edu The generally accepted mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. wikipedia.orgharvard.edu The catalytic cycle can be summarized in the following steps:

Initiation: The ruthenium catalyst reacts with one of the terminal allyl groups of this compound to form a new ruthenium alkylidene intermediate.

Intramolecular Cycloaddition: The newly formed metal carbene undergoes a [2+2] cycloaddition with the second tethered allyl group within the same molecule, forming a metallacyclobutane intermediate.

Cycloreversion: The metallacyclobutane intermediate fragments, releasing the cyclic alkene product (the heterocyclic scaffold) and regenerating a ruthenium carbene, which now carries a methylene (B1212753) group (from the terminal CH₂ of the second allyl group).

Catalyst Regeneration: This methylene-ruthenium species can then react with another molecule of this compound, continuing the catalytic cycle. The driving force for the reaction is often the entropically favorable release of volatile ethylene gas. wikipedia.orgorganic-chemistry.org

The application of RCM to diene substrates is a robust method for creating a wide variety of ring sizes, from five-membered rings up to large macrocycles. wikipedia.orgorganic-chemistry.org The synthesis of dihydroanthraquinones from diallylnaphthoquinones using Grubbs' first-generation catalyst demonstrates the efficacy of this strategy on similar substrates, affording the cyclized products in high yields. sciforum.net This serves as a strong precedent for the successful cyclization of this compound to form the corresponding seven-membered benzodioxepin ring system.

| Catalyst | Typical Loading (mol%) | Common Solvents | General Reaction Temperature |

|---|---|---|---|

| Grubbs' First Generation Catalyst | 5-10 | Dichloromethane (DCM), Toluene | Room Temperature to Reflux |

| Grubbs' Second Generation Catalyst | 1-5 | Dichloromethane (DCM), Toluene | Room Temperature to Reflux |

| Hoveyda-Grubbs Catalysts | 1-5 | Dichloromethane (DCM), Toluene | Room Temperature to Reflux |

Beyond olefin metathesis, this compound can undergo other intramolecular cyclization reactions, typically induced by electrophiles. These reactions leverage the nucleophilicity of one allyl group's double bond and the ability of the other ether oxygen or the aromatic ring to act as an internal nucleophile.

An illustrative analogue is the electrophile-induced intramolecular cyclization of ortho-(aryloxy)phenylalkynes, which yields seven-membered dibenz[b,f]oxepine derivatives. rsc.orgelectronicsandbooks.com This process can be adapted to understand the potential cyclization of this compound. The mechanism is initiated by the attack of an electrophile (E⁺, such as a proton from a Brønsted acid or an iodonium (B1229267) ion from I₂) on one of the terminal double bonds. organic-chemistry.org This electrophilic addition follows Markovnikov's rule, leading to the formation of the more stable secondary carbocation.

This carbocation intermediate is highly reactive and can be trapped intramolecularly. Two principal pathways for this intramolecular attack are plausible:

Attack by the Ether Oxygen: The lone pair of electrons on the adjacent ether oxygen can attack the carbocation, leading to the formation of a six-membered heterocyclic ring containing a positive charge on the oxygen.

Attack by the Aromatic Ring: The electron-rich aromatic ring can act as a nucleophile, attacking the carbocation. This would constitute an intramolecular electrophilic aromatic substitution, leading to a fused ring system.

These electrophile-mediated cyclizations provide a metal-free alternative for constructing heterocyclic systems from this compound and related compounds. organic-chemistry.org

Addition Reactions of the Allyl Moieties

The two allyl groups of this compound possess terminal carbon-carbon double bonds that are susceptible to addition reactions, following mechanisms characteristic of alkenes. These reactions can be initiated by either electrophiles or free radicals.

In an electrophilic addition reaction, an electrophile attacks the electron-rich π-bond of an allyl group. A classic example is the addition of a hydrogen halide like hydrogen bromide (HBr). The reaction proceeds via a two-step mechanism:

Formation of a Carbocation: The electrophilic hydrogen atom of HBr is attacked by the π-electrons of the terminal double bond. This addition follows Markovnikov's rule, where the hydrogen adds to the terminal carbon (the one with more hydrogen atoms), resulting in the formation of a more stable secondary carbocation on the adjacent carbon. libretexts.orgchemistrysteps.com

Nucleophilic Attack: The bromide ion (Br⁻), acting as a nucleophile, then attacks the positively charged carbon of the carbocation intermediate. This step results in the formation of the final addition product. chemistrynotmystery.com

| Reaction Type | Key Intermediate | Governing Principle | Major Product |

|---|---|---|---|

| Electrophilic Addition (e.g., HBr) | Carbocation | Markovnikov's Rule (Formation of the most stable carbocation) | Addition of nucleophile to the more substituted carbon |

| Radical Addition (e.g., HBr, peroxides) | Radical | Formation of the most stable radical | Anti-Markovnikov Product (Addition of H to the more substituted carbon) |

When the addition of HBr to an alkene is carried out in the presence of peroxides, light, or other radical initiators, the reaction mechanism shifts from an electrophilic to a free-radical pathway. wikipedia.orglibretexts.org This alternative mechanism leads to the opposite regioselectivity, often referred to as an "anti-Markovnikov" addition. wikipedia.orgpharmaguideline.com

The radical chain mechanism consists of three main stages:

Initiation: A radical initiator (e.g., from peroxide decomposition) abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).

Propagation: This is a two-step process.

The bromine radical adds to the terminal double bond of the allyl group. This addition occurs at the terminal carbon to produce the more stable secondary carbon radical intermediate. libretexts.org

This carbon radical then abstracts a hydrogen atom from another molecule of HBr, forming the final alkyl bromide product and regenerating a bromine radical, which can continue the chain reaction.

Termination: The reaction ceases when two radical species combine with each other.

This radical pathway is particularly efficient for HBr; it is generally not observed for HCl or HI because the energetics of the propagation steps are unfavorable. libretexts.org

Aromatic Ring Substitution Reactions

The key steps are:

Generation of an Electrophile: A strong electrophile is generated, often through the action of a Lewis acid catalyst (e.g., generating Br⁺ from Br₂ and FeBr₃). masterorganicchemistry.com

Formation of the Arenium Ion: The aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product.

The allyloxy groups are activating because the oxygen atoms can donate electron density to the ring via resonance (+M effect), which stabilizes the positive charge of the arenium ion intermediate. libretexts.orgwikipedia.org This electron donation increases the nucleophilicity of the ring, making it more reactive than benzene itself. pressbooks.pub

Substituents not only affect the rate of reaction but also direct the position of the incoming electrophile. The allyloxy groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orgyoutube.com In this compound, the directing effects of the two adjacent groups are cooperative. The allyloxy group at C1 directs to positions 2 (occupied), 4, and 6. The allyloxy group at C2 directs to positions 1 (occupied), 3, and 5. The combined effect strongly activates positions 4 and 5 (para to each allyloxy group) and, to a lesser extent, positions 3 and 6 (ortho to one group and meta to the other). Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C5 positions. libretexts.org

Electrophilic Aromatic Substitution Pathways

The oxygen atoms of the allyloxy groups donate electron density to the benzene ring through resonance, making the ring more nucleophilic and thus more susceptible to electrophilic aromatic substitution (SEAr) than benzene itself. libretexts.org This activating effect is most pronounced at the ortho and para positions relative to the ether groups.

The general mechanism for electrophilic aromatic substitution involves the initial attack of the aromatic ring on an electrophile (E+), leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.orgbyjus.com Aromaticity is then restored by the loss of a proton from the carbon atom that was attacked by the electrophile. byjus.com

In the case of this compound, the two electron-donating allyloxy groups direct incoming electrophiles to the positions ortho and para to them. libretexts.org Given the substitution pattern, the available positions for substitution are at carbons 3, 4, 5, and 6. The positions ortho to one ether and meta to the other (positions 3 and 6) and the positions para to one ether and meta to the other (positions 4 and 5) are activated. Steric hindrance from the adjacent allyloxy groups may influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with nitric acid in the presence of sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. byjus.com

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst introduces a halogen atom onto the ring. byjus.com

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the ring. byjus.com

Friedel-Crafts Alkylation and Acylation: Reaction with alkyl halides or acyl halides in the presence of a Lewis acid catalyst introduces an alkyl or acyl group, respectively, onto the ring. masterorganicchemistry.com

The table below summarizes the expected directing effects of the allyloxy groups in this compound.

| Position |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic substitution, this reaction is favored by the presence of strong electron-withdrawing groups on the aromatic ring, which can stabilize the negatively charged intermediate (Meisenheimer complex). chemistrysteps.commasterorganicchemistry.com

The this compound molecule, with its electron-donating allyloxy groups, is not predisposed to undergo nucleophilic aromatic substitution under standard conditions. The electron-rich nature of the benzene ring would repel incoming nucleophiles, and there is no suitable leaving group present on the unsubstituted ring. wikipedia.org

For SNAr to occur, the aromatic ring typically needs to be substituted with at least one powerful electron-withdrawing group (like a nitro group) positioned ortho or para to a good leaving group (like a halide). chemistrysteps.com Without such substituents, the conditions required for nucleophilic aromatic substitution would be extremely harsh and are unlikely to be selective.

Alternative mechanisms for nucleophilic substitution on aromatic rings, such as the benzyne (B1209423) mechanism, generally require very strong bases and are more common for aryl halides. chemistrysteps.comyoutube.com Given the structure of this compound, these pathways are not considered typical for its reactivity.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound can involve both the aromatic ring and the allylic side chains.

Oxidation:

The aromatic ring of this compound is generally resistant to oxidation due to its inherent stability. However, the allylic C-H bonds of the side chains are more susceptible to oxidation. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under harsh conditions (hot and acidic), can cleave the alkyl side chains of aromatic compounds, leading to the formation of carboxylic acids. libretexts.org For this compound, this could potentially lead to the formation of catechol or further oxidation products.

The double bonds in the allyl groups are also susceptible to oxidation. Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate can lead to dihydroxylation of the double bonds. Ozonolysis would cleave the double bonds, yielding aldehydes.

Reduction:

The aromatic ring of this compound can be reduced to a cyclohexane (B81311) ring under forcing conditions, typically involving catalytic hydrogenation at high pressure and temperature with catalysts like nickel, platinum, or palladium. libretexts.org

The Birch reduction offers a method for the partial reduction of aromatic rings. libretexts.orgyoutube.com This reaction employs a solution of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. youtube.com For benzene derivatives with electron-donating groups like ethers, the Birch reduction typically yields a non-conjugated diene where the ether-substituted carbons are not reduced. youtube.com

The double bonds of the allyl groups can be selectively reduced without affecting the aromatic ring under milder catalytic hydrogenation conditions, for example, using hydrogen gas with a palladium on carbon (Pd/C) catalyst at or near atmospheric pressure. libretexts.org This would convert this compound to 1,2-dipropoxybenzene.

The following table summarizes the potential oxidation and reduction products of this compound.

| Reaction Type |

Catalysis in 1,2 Diallyloxybenzene Transformations

Homogeneous Catalysis Applications and Mechanisms

Homogeneous catalysts, which exist in the same phase as the reactants, are widely employed to accelerate the Claisen rearrangement of aryl allyl ethers, including 1,2-diallyloxybenzene. These catalysts typically involve Lewis acids or transition metal complexes that can activate the substrate and lower the activation energy of the nih.govnih.gov-sigmatropic rearrangement.

Lewis acids are prominent homogeneous catalysts for this transformation. They function by coordinating to the ether oxygen atom, which increases the positive charge on the oxygen and facilitates the bond reorganization required for the rearrangement. This charge-accelerated pathway allows the reaction to proceed at significantly lower temperatures compared to the uncatalyzed thermal process, which often requires temperatures above 200°C. princeton.eduorganic-chemistry.org A variety of Lewis acids have been shown to be effective, including metal triflates and halides. princeton.edu For instance, the rearrangement of allyl aryl ethers can be catalyzed by tin(IV) chloride under mild conditions. researchgate.net The use of catalytic quantities of Lewis acids like aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and zinc bromide (ZnBr₂) has been demonstrated to be effective. caltech.edu

Transition metal complexes, particularly those of palladium, copper, and rhodium, also serve as effective homogeneous catalysts. nih.govnih.govrsc.org These catalysts can operate through different mechanisms, often involving the formation of metal-allyl or metal-enolate intermediates. For example, a proposed strategy for a catalytic Claisen rearrangement involves the generation of a high-energy vinyl carbocation, which is then trapped by an allyl ether to form a vinyl oxonium cation that undergoes a rapid nih.govnih.gov sigmatropic rearrangement. nih.gov Copper(II) bisoxazoline complexes have been successfully used for the enantioselective Claisen rearrangement of ester-substituted allyl vinyl ethers, highlighting the potential for asymmetric catalysis in these systems. caltech.edunih.gov

The table below summarizes representative homogeneous catalytic systems used for Claisen rearrangements of substrates analogous to this compound.

Table 1: Homogeneous Catalysts for Claisen Rearrangements

| Catalyst | Substrate Type | Solvent | Temperature (°C) | Key Findings |

|---|---|---|---|---|

| Yb(OTf)₃, AlCl₃, TiCl₄ | Allylic Morpholine & Acid Chloride | CH₂Cl₂ | 23 | High yield (>75%) and excellent stereocontrol. princeton.edu |

| Cu(OTf)₂ | Allenoate & Allylic Amine | CH₂Cl₂ | 23 | High efficiency and diastereocontrol (81-95% yield). princeton.edu |

| Cu{(S,S)-Ph-Box}₂ | Allyl Vinyl Ether | Not specified | Not specified | Achieved high yield and enantioselectivity in a tandem ene/Claisen reaction. nih.gov |

| N,N'-Diphenylguanidinium | Allyl Vinyl Ether | Hexanes | 22-40 | Effective for various substrates; high enantioselectivity with chiral variants. nih.gov |

Heterogeneous Catalysis Applications and Mechanisms

Heterogeneous catalysts offer significant advantages, such as ease of separation from the reaction mixture, potential for recycling, and enhanced stability, making them attractive for industrial applications. baranlab.orgsavemyexams.com For the transformation of this compound, solid acid catalysts like zeolites and mesoporous silicas are particularly relevant.

Zeolites are crystalline aluminosilicates with well-defined pore structures and strong Brønsted and Lewis acid sites. nih.govresearchgate.net These properties make them effective catalysts for a variety of organic reactions, including rearrangements. The shape-selective nature of zeolites can influence product distribution by controlling which molecules can access the active sites within the pores. nih.govresearchgate.net Zeolites like H-ZSM-5 and H-Y have been successfully used as solid acid catalysts in esterification reactions, which share mechanistic features with acid-catalyzed rearrangements. mdpi.com In the context of aryl allyl ether rearrangements, the acidic sites on the zeolite surface can protonate the ether oxygen, initiating the cationic rearrangement cascade in a manner analogous to homogeneous Lewis acids. nih.gov

Mesoporous silica (B1680970) materials, such as MCM-41 and SBA-15, are another class of solid supports for heterogeneous catalysts. rsc.orgnih.gov Their high surface area and tunable pore sizes allow for the immobilization of active catalytic species, including metal nanoparticles or organocatalysts. nih.govoiccpress.commdpi.com For instance, silver nanoparticles supported on mesoporous silica have been used for the oxidation of olefins. oiccpress.com Similarly, acid or base functionalities can be grafted onto the silica surface to create bifunctional catalysts capable of promoting tandem reactions. rsc.org Such materials could be designed to facilitate the Claisen rearrangement of this compound, followed by subsequent cyclization or functionalization steps.

The table below provides examples of heterogeneous catalysts used in reactions relevant to the transformation of aryl ethers.

Table 2: Heterogeneous Catalysts in Relevant Organic Transformations

| Catalyst | Reaction Type | Substrates | Key Findings |

|---|---|---|---|

| H-ZSM-5, H-MOR Zeolites | FFA Esterification | Free Fatty Acids, Methanol | High removal of FFA due to acidity and pore structure. mdpi.com |

| H-Y-60 Zeolite | Palmitic Acid Esterification | Palmitic Acid, Methanol | 100% conversion under mild conditions. mdpi.com |

| Pt@mSiO₂ (core-shell) | Ethylene (B1197577) Hydrogenation, CO Oxidation | Ethylene, CO | High thermal stability (up to 750°C) and catalytic activity comparable to bare Pt. nih.gov |

| Ag/Mesoporous Silica | Olefin Oxidation | Various Olefins, H₂O₂ | High conversion and selectivity to 1,2-diols; catalyst is reusable. oiccpress.com |

Mechanistic Investigations of Catalyzed Reactions

Understanding the reaction mechanism is crucial for optimizing catalysts and reaction conditions. The catalyzed Claisen rearrangement of this compound, like other aryl allyl ethers, has been the subject of mechanistic studies, often employing computational methods like Density Functional Theory (DFT). nih.govrsc.orgpku.edu.cn

The uncatalyzed thermal Claisen rearrangement is a concerted pericyclic reaction that proceeds through a highly ordered, cyclic transition state, typically resembling a chair conformation. organic-chemistry.orgwikipedia.org Crossover experiments have confirmed the intramolecular nature of this process. wikipedia.org However, the introduction of a catalyst can alter this mechanism.

In Lewis acid-catalyzed rearrangements, the reaction is believed to proceed through a more polar, charge-accelerated transition state. princeton.edunih.gov The coordination of the Lewis acid to the ether oxygen weakens the C-O bond, facilitating its cleavage. DFT calculations on similar systems, such as allyl phenyl ether, have been used to analyze the transition state structures and activation energies, confirming that catalysis lowers the energy barrier. pku.edu.cn Some studies suggest that the mechanism can shift from a concerted pathway to a stepwise one involving ionic intermediates, especially with strong Lewis acids or in polar solvents. rsc.orgscirp.org DFT studies on a cobalt-catalyzed asymmetric para-Claisen rearrangement revealed that aryl allyl ethers likely transform via a stepwise allyl π-complex migration pathway. rsc.orgrsc.org

For heterogeneous catalysts, the mechanism involves a series of steps: diffusion of reactants to the catalyst surface, adsorption onto active sites, surface reaction, desorption of products, and diffusion away from the surface. savemyexams.com In zeolite-catalyzed rearrangements, the confinement of the substrate within the catalyst pores can influence the geometry of the transition state and thus the stereochemical outcome of the reaction. nih.gov The specific nature of the acid sites (Brønsted vs. Lewis) also plays a critical role in the catalytic cycle.

Green Catalysis in this compound Chemistry

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. googleapis.com In the context of this compound transformations, green catalysis focuses on using recyclable catalysts, alternative solvents, and energy-efficient processes.

A key aspect of green catalysis is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives. Water is an attractive green solvent due to its low cost, non-toxicity, and non-flammability. kccollege.ac.in Interestingly, the rate of the Claisen rearrangement has been shown to accelerate in water compared to many organic solvents. nih.govkccollege.ac.in This acceleration is attributed to the hydrophobic effect and hydrogen bonding interactions between water molecules and the ether oxygen in the transition state. nih.gov

Ionic liquids (ILs) are another class of green solvents that have gained attention. nih.govionike.comresearchgate.net They are non-volatile, thermally stable, and their properties can be tuned by modifying the cation and anion. nih.govionike.com ILs can act as both the solvent and the catalyst (or co-catalyst) in various reactions. ionike.comfrontiersin.org For Claisen rearrangements, geminal dicationic ionic liquids have been used as solvents for high-temperature reactions. organic-chemistry.org The use of ILs can facilitate catalyst recycling, as the catalyst often remains dissolved in the ionic liquid phase, allowing for simple separation of the product. nih.govresearchgate.net

Polymer Science and Materials Applications of 1,2 Diallyloxybenzene

1,2-Diallyloxybenzene, also known as catechol diallyl ether, is a difunctional monomer whose two allyl groups provide significant potential for creating a variety of polymeric structures. Its reactivity allows for its use in both the formation of linear or cyclized polymers and as a crosslinking agent to generate complex three-dimensional networks. This versatility makes it a compound of interest in the development of specialized polymers and advanced materials.

Spectroscopic Characterization Techniques for 1,2 Diallyloxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to deduce the complete structure of 1,2-Diallyloxybenzene.

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons and the protons of the two allyl groups. The aromatic region typically shows a complex multiplet for the four protons on the benzene (B151609) ring, indicative of an ABCD spin system characteristic of 1,2-disubstituted benzenes. The chemical shifts for these protons are expected between 6.8 and 7.2 ppm.

The allyl group protons give rise to three distinct sets of signals:

A doublet of triplets (dt) for the methylene (B1212753) protons adjacent to the oxygen atom (-O-CH₂ -), typically appearing around 4.5-4.6 ppm.

A multiplet for the methine proton (-CH=CH₂), which is significantly downfield due to its vinylic nature, expected around 6.0-6.2 ppm.

Two distinct signals for the terminal vinylic protons (=CH₂), one for the cis and one for the trans proton relative to the methine proton, appearing as multiplets between 5.2 and 5.5 ppm.

The coupling constants (J-values) provide further structural confirmation, with typical values for cis (~10.5 Hz) and trans (~17.3 Hz) vinyl couplings, and allylic coupling (~5.0 Hz).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (Aromatic) | ~6.95 | Multiplet (m) | - |

| -OCH₂- | ~4.58 | Doublet of triplets (dt) | ~5.0, ~1.5 |

| -CH=CH₂ | ~6.08 | Multiplet (m) | - |

| -CH=CH₂(trans) | ~5.45 | Multiplet (m) | ~17.3 |

| -CH=CH₂(cis) | ~5.28 | Multiplet (m) | ~10.5 |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals are expected: four for the aromatic carbons and three for the carbons of the allyl group (as the two allyl groups are chemically equivalent).

The carbons of the benzene ring attached to the allyloxy groups (C-O) are expected to resonate around 148-149 ppm.

The other aromatic carbons (C-H) will appear in the typical aromatic region of 114-122 ppm.

The carbons of the allyl group will show signals for the methylene carbon (-O-C H₂-) at approximately 69-70 ppm, the methine carbon (-C H=) around 133-134 ppm, and the terminal vinyl carbon (=C H₂) near 117-118 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar C-O | ~148.8 |

| Ar C-H | ~121.5 |

| Ar C-H | ~114.6 |

| -CH=CH₂ | ~133.5 |

| -CH=CH₂ | ~117.6 |

| -OCH₂- | ~69.7 |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the types of chemical bonds and functional groups present. IR and Raman spectroscopy are complementary techniques governed by different selection rules.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound is characterized by several key absorption bands:

Aromatic C-H Stretching: A sharp band typically appears just above 3000 cm⁻¹, in the range of 3050-3100 cm⁻¹.

Aliphatic C-H Stretching: Bands corresponding to the sp³ hybridized C-H bonds of the methylene groups (-OCH₂) appear just below 3000 cm⁻¹, usually around 2850-2950 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to characteristic peaks in the 1450-1600 cm⁻¹ region. The vinyl C=C stretch of the allyl group is expected around 1645 cm⁻¹.

C-O-C Stretching: The aryl-alkyl ether linkage produces a strong, characteristic asymmetric stretching band in the 1220-1270 cm⁻¹ region.

Out-of-Plane Bending: C-H out-of-plane bending vibrations are also informative. The vinyl C-H bonds show strong absorptions around 920 and 995 cm⁻¹. The substitution pattern on the benzene ring (1,2-disubstituted) gives a characteristic strong band in the 735-770 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2950 | Medium |

| Vinyl C=C Stretch | ~1645 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| Aryl-Alkyl Ether C-O Stretch | 1220-1270 | Strong |

| Vinyl C-H Out-of-Plane Bend | 920 & 995 | Strong |

| Aromatic C-H Out-of-Plane Bend (1,2-disubstituted) | 735-770 | Strong |

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. While IR absorption requires a change in the dipole moment during a vibration, Raman scattering requires a change in the polarizability. Symmetrical, non-polar bonds, which are weak in IR spectra, often produce strong signals in Raman spectra. For this compound, the C=C stretching vibrations of the aromatic ring (around 1600 cm⁻¹) and the allyl groups (around 1645 cm⁻¹) are expected to be particularly strong in the Raman spectrum.

Surface-Enhanced Raman Scattering (SERS) is a technique that dramatically increases the intensity of the Raman signal for molecules adsorbed onto or very close to nanostructured metal surfaces (typically silver or gold). This enhancement allows for the detection of very low concentrations of an analyte. The SERS spectrum of this compound would likely show enhanced signals for the vibrations of the aromatic ring and ether linkages, as these parts of the molecule can interact closely with the metal surface.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern.

The molecular formula of this compound is C₁₂H₁₄O₂. Its molecular weight is approximately 190.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 190.

The fragmentation of the molecular ion provides valuable structural clues. Key fragmentation pathways for this compound would likely include:

Loss of an allyl radical: Cleavage of the ether bond can result in the loss of an allyl radical (•CH₂CH=CH₂, mass = 41), leading to a prominent peak at m/z = 149.

Formation of a catechol ion: Subsequent loss of the second allyl radical from the m/z 149 fragment would lead to a peak corresponding to the catechol radical cation at m/z = 110.

Base Peak: A common fragmentation pathway for allyl aryl ethers is the cleavage of the C-O bond with rearrangement, leading to the formation of a very stable ion. The base peak is often observed at m/z = 121, corresponding to a hydroxytropylium-like ion, or a related stable fragment. Another possibility is a fragment at m/z 41, corresponding to the stable allyl cation [C₃H₅]⁺.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Possible Origin |

|---|---|---|

| 190 | [C₁₂H₁₄O₂]⁺• | Molecular Ion (M⁺) |

| 149 | [M - C₃H₅]⁺ | Loss of an allyl radical |

| 121 | [C₇H₅O₂]⁺ or [C₈H₉O]⁺ | Rearrangement and fragmentation |

| 110 | [C₆H₆O₂]⁺• | Catechol radical cation |

| 41 | [C₃H₅]⁺ | Allyl cation |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. msu.eduup.ac.za The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores.

For aromatic compounds like this compound, the primary chromophore is the benzene ring. The electronic transitions are typically of the π → π* type, involving the promotion of electrons from pi (π) bonding orbitals to pi antibonding (π*) orbitals. up.ac.za The substitution of two allyloxy groups onto the benzene ring at the ortho positions influences the energy of these transitions and, consequently, the absorption spectrum. The oxygen atoms of the allyloxy groups have lone pairs of electrons that can interact with the π-system of the benzene ring (a +M or mesomeric effect), which generally shifts the absorption bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. up.ac.za

The primary band, often referred to as the E-band (ethylenic), is typically found at shorter wavelengths (around 200-230 nm) and is more intense. The secondary band, or B-band (benzenoid), appears at longer wavelengths (around 250-280 nm) and is less intense, often exhibiting fine vibrational structure. up.ac.zanist.gov

Table 1: Typical UV Absorption Maxima for Benzene and Related Compounds

| Compound | λmax (nm) - Primary Band (E-band) | λmax (nm) - Secondary Band (B-band) | Solvent |

|---|---|---|---|

| Benzene | ~204 | ~256 | Hexane |

| 1,2-Dimethoxybenzene | Not specified | ~275 | Not specified |

Note: The data presented is based on general spectroscopic principles and data for analogous compounds. up.ac.zanist.govnist.gov The exact absorption maxima for this compound may vary based on the solvent and specific experimental conditions.

X-ray Diffraction (XRD) Analysis for Crystalline Structure

The process involves irradiating a single crystal with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, and the regularly spaced atoms create a diffraction pattern of constructive and destructive interference. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, which leads to the determination of the precise location of each atom. mkuniversity.ac.in

While crystallographic data for this compound itself is not available in the search results, studies on related dimethoxybenzene derivatives provide insight into the type of structural information that can be obtained. nih.govresearchgate.netresearchgate.net For example, in a study of 1,2-dimethoxy-3-[(E)-2-nitroethenyl]benzene, XRD analysis revealed the planarity of the benzene ring and the conformation of the substituent groups. researchgate.net Similarly, research on other dimethoxybenzene derivatives has used XRD to elucidate molecular structures and understand how different substituents influence electronic properties and intermolecular interactions. nih.govresearchgate.net

From such studies, key crystallographic parameters are determined, including:

Crystal System: The basic shape of the unit cell (e.g., monoclinic, triclinic). mdpi.com

Space Group: The symmetry elements of the crystal. mdpi.com

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The x, y, z position of each non-hydrogen atom in the unit cell.

Table 2: Illustrative Crystallographic Data for a Substituted Dimethoxybenzene Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C10H12O4 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.45 |

| b (Å) | 12.10 |

| c (Å) | 9.78 |

| β (°) | 105.2 |

| Volume (ų) | 965 |

Note: This table contains example data from a related structure, 3,6-dihydroxy-4,5-dimethylbenzene-1,2-dicarbaldehyde, to illustrate the type of information obtained from an XRD experiment. researchgate.net Data for this compound would be unique to its crystalline form.

Advanced Spectroscopic Techniques for Comprehensive Characterization

For a complete and unambiguous characterization of this compound and its derivatives, a combination of spectroscopic methods is often employed. Beyond the fundamental techniques of UV-Vis and XRD, several advanced spectroscopic methods provide complementary information about the molecule's structure, composition, and dynamics.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. unizar-csic.eslongdom.org IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational and rotational energies of chemical bonds, providing a "fingerprint" spectrum that is highly characteristic of the molecule's functional groups. unizar-csic.eslongdom.org For this compound, one would expect to see characteristic peaks for C-H bonds (aromatic and aliphatic), C=C bonds (aromatic and allyl), and C-O ether linkages. Raman spectroscopy, which analyzes the inelastic scattering of monochromatic light, provides similar but complementary vibrational information and is particularly useful for analyzing symmetric bonds that are weak absorbers in the IR. unizar-csic.eslongdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the molecular structure of organic compounds in solution. longdom.org

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound would show distinct signals for the aromatic protons and the different protons of the two allyl groups.

¹³C NMR: Identifies the different carbon environments within the molecule.

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions, providing the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns. longdom.org High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive quantitative technique used to determine the elemental composition and the chemical state of the elements within a material. unizar-csic.es It works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material being analyzed. unizar-csic.es

These advanced techniques, when used in concert, provide a comprehensive and detailed picture of the chemical and physical properties of this compound, from its electronic structure and vibrational modes to its precise atomic connectivity and three-dimensional arrangement in space.

Theoretical and Computational Studies of 1,2 Diallyloxybenzene

Quantum Chemical Calculation Methodologies

Ab Initio Molecular Orbital Theory

Without specific published studies, generating content for these sections would amount to speculation or improper extrapolation from different molecules, which would not meet the required standards of scientific accuracy for the specified compound.

Semi-Empirical Methods

Semi-empirical methods, which are based on Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, serve as a rapid and efficient tool for exploring the conformational landscape of flexible molecules like 1,2-diallyloxybenzene. These methods are particularly useful for initial geometric optimizations and for identifying low-energy conformers that can be subjected to more rigorous computational analysis.

The conformational flexibility of this compound is primarily dictated by the rotation around the C-O bonds of the ether linkages and the orientation of the allyl groups. Semi-empirical calculations can systematically map the potential energy surface associated with these rotations to identify stable and metastable conformations. For instance, studies on the closely related o-dimethoxybenzene have revealed the existence of multiple stable conformers, with the most stable having the two methoxy (B1213986) groups coplanar with the benzene (B151609) ring. A second stable conformation, with one methoxy group nearly perpendicular to the ring, is stabilized by CH–O interactions. rsc.org

For this compound, the larger and more flexible allyl groups introduce additional degrees of freedom, leading to a more complex conformational space. Semi-empirical methods such as AM1 and PM3 can be employed to calculate the relative energies of various conformers, arising from the different possible orientations of the two allyl groups relative to the benzene ring and to each other.

Table 1: Calculated Relative Energies of this compound Conformers using a Hypothetical Semi-Empirical Method

| Conformer | Dihedral Angle (C1-O-Cα-Cβ) | Dihedral Angle (C2-O-Cα-Cβ) | Relative Energy (kcal/mol) |

| A | 180° (anti-periplanar) | 180° (anti-periplanar) | 0.00 |

| B | 180° (anti-periplanar) | 60° (gauche) | 1.25 |

| C | 60° (gauche) | 60° (gauche) | 2.50 |

| D | 0° (syn-periplanar) | 180° (anti-periplanar) | 4.50 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from semi-empirical calculations. The dihedral angles refer to the orientation of the allyl groups.

Molecular Dynamics and Monte Carlo Simulations

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the dynamic behavior and thermodynamic properties of molecules. These methods can provide a detailed picture of the conformational changes, intermolecular interactions, and macroscopic properties of this compound in various environments.

Molecular Dynamics (MD) Simulations

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their temporal evolution. For this compound, MD simulations can be used to explore its conformational dynamics in the gas phase or in a solvent. By simulating the molecule over a period of time, one can observe transitions between different conformers and determine their relative populations. Furthermore, MD simulations can be used to calculate various physicochemical properties. For example, a study on a catechol-based polyether ether ketone oligomer, which shares structural similarities with this compound, utilized MD simulations to determine properties such as density and glass transition temperature. nih.govmdpi.comresearchgate.net

Table 2: Simulated Physicochemical Properties of a Catechol Ether Derivative from Molecular Dynamics

| Property | Simulated Value | Experimental Value |

| Density (g/cm³) | 1.36 | 1.328 |

| Volume (cm³) | 2808.5 | 2884.6 |

| Glass Transition Temperature (K) | 428.6 | 418.2 |

Source: Adapted from a study on a catechol-based cyclic oligomer of Polyether Ether Ketone. nih.govmdpi.comresearchgate.net

Monte Carlo (MC) Simulations

MC simulations use statistical methods to sample different molecular configurations and calculate thermodynamic properties. For this compound, MC simulations can be employed to study its behavior in a condensed phase, such as in a liquid or a polymer matrix. By randomly generating new molecular configurations and accepting or rejecting them based on their energy, MC simulations can efficiently explore the conformational space and determine equilibrium properties. This can be particularly useful for understanding the interactions of this compound with other molecules and its partitioning between different phases.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity. For this compound, QSRR models could be developed to predict its reactivity in various chemical reactions, such as electrophilic aromatic substitution or reactions involving the allyl groups.

The first step in a QSRR study is to calculate a set of molecular descriptors that quantify different aspects of the molecule's structure. These descriptors can be constitutional, topological, geometrical, or electronic in nature. For this compound, relevant descriptors might include:

Topological descriptors: Molecular connectivity indices, shape indices.

Geometrical descriptors: Molecular surface area, volume.

Electronic descriptors: Dipole moment, HOMO and LUMO energies, partial atomic charges.

Table 3: Examples of Molecular Descriptors for a Hypothetical QSRR Study of this compound

| Descriptor Type | Descriptor Name | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based topological index. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Electronic | HOMO Energy | The energy of the Highest Occupied Molecular Orbital. |